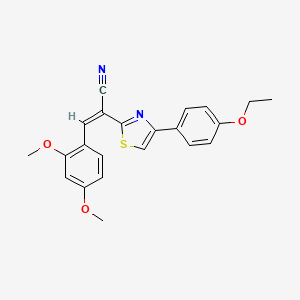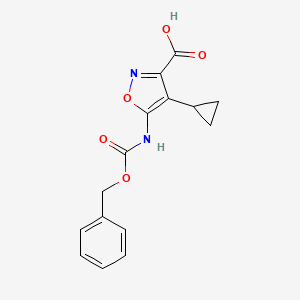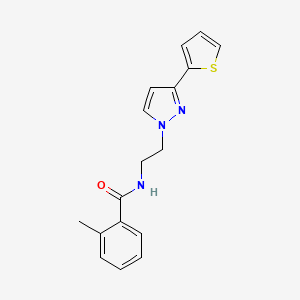
2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, especially in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and also to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide have been extensively studied. This compound has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments include its potential therapeutic applications, especially in the treatment of chronic pain and inflammation and cancer. Additionally, this compound is relatively easy to synthesize and has been extensively studied, making it a well-understood compound. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. These include further research into its mechanism of action, potential therapeutic applications, and possible modifications to the compound to improve its efficacy and reduce its toxicity. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects in the treatment of chronic pain and inflammation and cancer.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves the reaction of 2-methylbenzoyl chloride with 3-(thiophen-2-yl)-1H-pyrazole-5-amine in the presence of triethylamine. The resulting product is then treated with N,N-diisopropylethylamine and 2-bromoethylamine hydrobromide to obtain the final compound.
Applications De Recherche Scientifique
2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has shown promising results in the treatment of cancer, specifically in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-5-2-3-6-14(13)17(21)18-9-11-20-10-8-15(19-20)16-7-4-12-22-16/h2-8,10,12H,9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSRYWEDKRGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2791607.png)

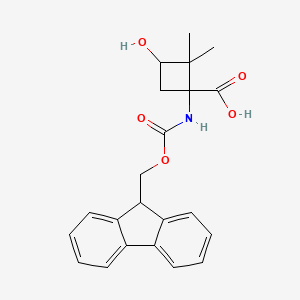
![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)
![3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791615.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)
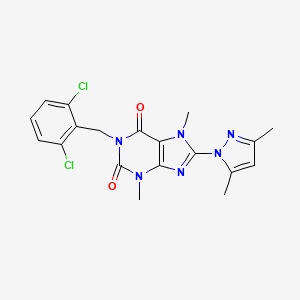

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)

![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2791628.png)
